
3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information about the molecular structure of “3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile” is not available .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile” are not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, specific information about the physical and chemical properties of “3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile” is not available .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiazole derivatives have been synthesized and assessed for their antimicrobial activities. For instance, novel thiazole compounds incorporating pyridine moieties have shown promising antibacterial and antifungal activities, with certain compounds displaying minimum inhibitory concentrations (MIC) indicative of good antimicrobial potency (Khidre & Radini, 2021). This suggests that structurally related thiazole compounds, such as "3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile," could have potential applications in developing new antimicrobial agents.
Antitumor Testing
Some thiazole analogues have been synthesized and evaluated for their antitumor activity. In particular, studies have demonstrated that certain thiopyrimidine analogues exhibit inhibitory activity against leukemia and moderate activity against other cancer types, indicating the potential of thiazole compounds in cancer research (Taher & Helwa, 2012). This underscores the significance of exploring the antitumor potential of thiazole derivatives further.
Synthesis and Chemical Applications
Research on the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles has led to the synthesis of haloisothiazole-carbonitriles, demonstrating the versatility of thiazole derivatives in synthetic chemistry (Ioannidou & Koutentis, 2011). This process highlights the compound's potential as intermediates in the synthesis of more complex molecules, offering avenues for the development of novel chemical entities.
Spectroscopic and Structural Analysis
Studies involving DFT and TD-DFT/PCM calculations on molecules containing thiazole and carbonitrile groups have provided insights into their molecular structure, spectroscopic characterization, and electronic properties (Wazzan, Al-Qurashi, & Faidallah, 2016). This research is crucial for understanding the chemical behavior and potential applications of thiazole derivatives in various fields, including material science and molecular engineering.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c10-8-7(5-11)9(14-13-8)12-6-3-1-2-4-6/h6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGQORSOWZPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C(=NS2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



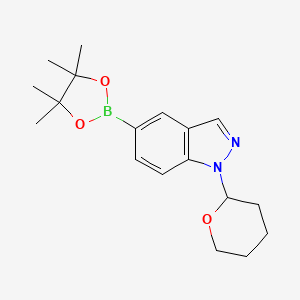
![3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451963.png)
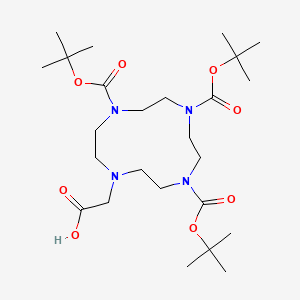

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)


![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)


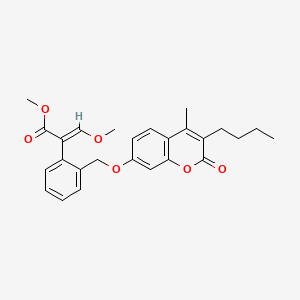
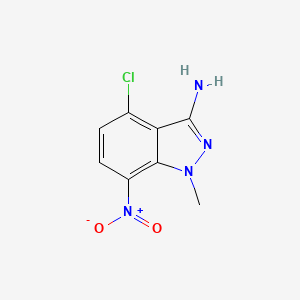
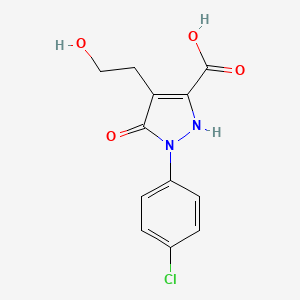
![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)